
2-Hydroxy-2-(4-oxazolyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(4-oxazolyl)acetic acid is a heterocyclic compound featuring an oxazole ring. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxyl and oxazole functional groups makes it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-oxazolyl)acetic acid typically involves the reaction of oxazole derivatives with glyoxylic acid. One common method includes the condensation of 4-oxazolecarboxaldehyde with glyoxylic acid under acidic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed:
- Oxazole carboxylic acids from oxidation.
- Saturated heterocycles from reduction.
- Halogenated derivatives from substitution reactions .
Scientific Research Applications
2-Hydroxy-2-(4-oxazolyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-oxazolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- 2-Hydroxy-2-(4-chlorophenyl)acetic acid
- 2-Hydroxy-2-(4-nitrophenyl)acetic acid
Comparison: Compared to its analogs, 2-Hydroxy-2-(4-oxazolyl)acetic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-hydroxy-2-(1,3-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4(5(8)9)3-1-10-2-6-3/h1-2,4,7H,(H,8,9) |
InChI Key |
ZBEPEKWNAOHLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




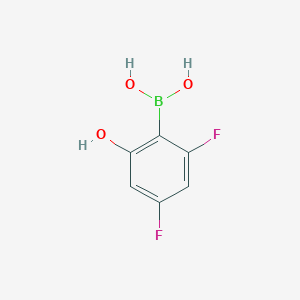
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
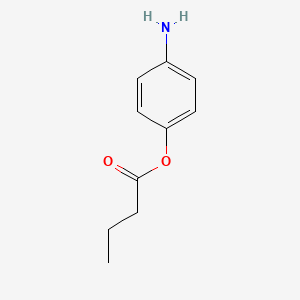

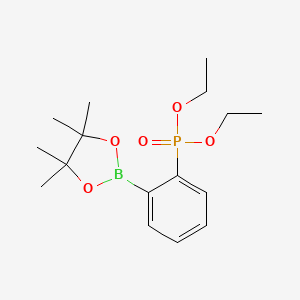
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
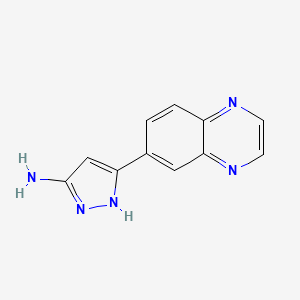
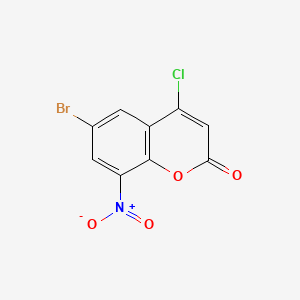
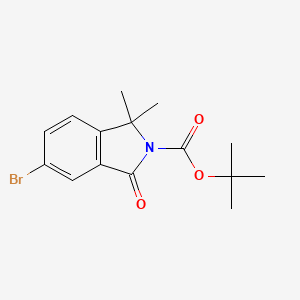

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

